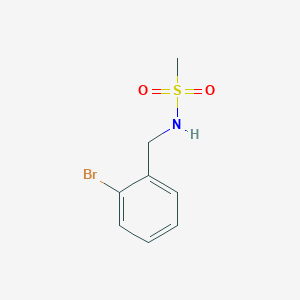

N-(2-溴苄基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-bromobenzyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .

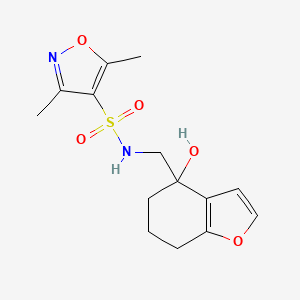

Molecular Structure Analysis

The molecular structure of “N-(2-bromobenzyl)methanesulfonamide” consists of a bromobenzyl group attached to a methanesulfonamide group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

“N-(2-bromobenzyl)methanesulfonamide” is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.科学研究应用

化学合成中的立体控制:

- N-(2-溴苄基)甲磺酰胺已被用于二苯并[c,e]氮杂卓的制备中,其中涉及轴向立体控制。这种应用在具有动态对映体和轴向立体化学偏倚的联芳基配体的设计中具有重要意义 (Balgobin 等,2017).

促进 N-芳基化反应:

- 它已用于钯催化的 N-芳基化反应中。该方法以高产率和便利性著称,避免了其他方法中令人担忧的基因毒性杂质 (Rosen 等,2011).

吲哚的合成:

- 该化合物在合成带有各种官能团的 1-甲磺酰基吲哚中发挥作用,展示了其在杂环化学中的用途 (Sakamoto 等,1988).

碳酸酐酶抑制剂性质:

- N-(2-溴苄基)甲磺酰胺的衍生物已对其对人碳酸酐酶同工酶的抑制作用进行了研究,这在药物化学中具有相关性 (Akbaba 等,2014).

化学选择性 N-酰化试剂:

- N-(2-溴苄基)甲磺酰胺的变体已被开发为化学选择性 N-酰化试剂。这对于在合成化学中选择性引入酰基至关重要 (Kondo 等,2000).

了解分子构象和反应性:

- 研究还集中在了解相关甲磺酰胺的分子构象、核磁共振化学位移和振动跃迁,这对于分子表征和反应机理研究至关重要 (Karabacak 等,2010).

安全和危害

作用机制

Target of Action

A structurally similar compound, n-(3-bromobenzyl)noscapine, has been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Sulfonamides, a group of compounds to which n-(2-bromobenzyl)methanesulfonamide belongs, are known to be relatively unreactive . They can undergo a variety of acid-base reactions, and the N-H bond can be deprotonated .

Biochemical Pathways

The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the hinsberg reaction, a method for detecting primary and secondary amines .

Result of Action

The structurally similar compound n-(3-bromobenzyl)noscapine has been found to inhibit cancer cell viability and disrupt normal microtubule architecture .

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMAKIRRZLTEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)